methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate
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Overview
Description
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a methyl group at the 2-position, a keto group at the 3-position, and a carboxylate ester at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2-methyl-1,2-diaminobenzene with diethyl oxalate under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry approaches to minimize environmental impact. For example, the use of microwave-assisted synthesis and deep eutectic solvents (DES) has been explored to enhance reaction efficiency and reduce waste . These methods provide a more sustainable approach to the large-scale production of quinoxaline derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce the corresponding alcohol derivatives.
Scientific Research Applications
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline, with potential antimicrobial and anticancer properties.
Phthalazine: Similar in structure and used in various pharmaceutical applications.
Uniqueness
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, keto group, and carboxylate ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13-9-5-7(11(15)16-2)3-4-8(9)12-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
HNBDPKSRVLOANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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